molecular formula C13H7Cl3O2 B5785527 4-chlorophenyl 2,4-dichlorobenzoate CAS No. 72083-17-1

4-chlorophenyl 2,4-dichlorobenzoate

Cat. No. B5785527
CAS RN: 72083-17-1
M. Wt: 301.5 g/mol
InChI Key: KJQMWRYFJFWFES-UHFFFAOYSA-N
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Description

4-chlorophenyl 2,4-dichlorobenzoate, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and reducing inflammation. It is a white crystalline powder that is soluble in organic solvents but not in water.

Scientific Research Applications

Natural Product Synthesis

  • Ambigol C and 2,4-Dichlorobenzoic Acid Production: Fischerella ambigua, a terrestrial cyanobacterium, produces natural products including 3,5-bis(2,4-dichlorophenoxy)-2,6-dichlorophenol (ambigol C) and 2,4-dichlorobenzoic acid. These compounds, particularly ambigol C, demonstrate moderate activity against Trypanosoma rhodesiense (Wright, Papendorf, & König, 2005).

Environmental Remediation

  • Dechlorination in Aqueous Solutions: Fe/Ni bimetallic nanoparticles supported on polystyrene cation exchange resin (Fe/Ni-D072) have been evaluated for removing 2,4-dichlorophenol (2,4-DCP) from aqueous solutions. This process shows promise in groundwater remediation (Zhang et al., 2020).

Chemical Analysis and Detection

  • Microbial Metabolism of Chlorinated Compounds: Various bacterial strains metabolize chlorinated biphenyls, such as 4-chlorobiphenyl, often generating 4-chlorobenzoic acid as a major metabolic product. This insight aids in understanding the microbial biodegradation of chlorinated compounds (Massé et al., 1984).

Medical Research

  • Antiviral Activity: Sulfonamide derivatives synthesized from 4-chlorobenzoic acid have shown potential antiviral activity, especially against tobacco mosaic virus. This highlights its potential in pharmaceutical applications (Chen et al., 2010).

Agricultural Research

  • Herbicide Toxicity Studies: Research on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to 2,4-dichlorophenol, provides insights into its impact on occupational risk, neurotoxicity, and resistance in non-target species, which is vital for agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).

Water Treatment

  • Hydrodechlorination in Wastewater Treatment: Pd/activated carbon catalysts have been explored for hydrodechlorinating chlorophenols in wastewater, demonstrating high conversion rates and significant toxicity reduction, relevant for environmental management (Calvo et al., 2004).

properties

IUPAC Name

(4-chlorophenyl) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-1-4-10(5-2-8)18-13(17)11-6-3-9(15)7-12(11)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQMWRYFJFWFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354987
Record name 4-chlorophenyl 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72083-17-1
Record name 4-chlorophenyl 2,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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